2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride
Description
Overview and Significance
2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride possesses the molecular formula C₁₀H₉Cl₃O₂ with a molecular weight of 267.54 grams per mole, establishing it as a moderately complex organic molecule. The compound exhibits characteristics typical of acyl chlorides, including moderate volatility and high reactivity toward nucleophilic species, while the dichlorophenoxy substituent provides additional structural complexity and influences its chemical behavior. Its structural architecture features a branched alkyl chain connected to both the phenoxy ring system and the acyl chloride functionality, creating a molecule capable of participating in diverse chemical transformations.
The compound's significance lies primarily in its potential as a synthetic intermediate, where the acyl chloride functional group serves as an excellent leaving group for nucleophilic acyl substitution reactions. This reactivity profile makes it particularly valuable for introducing acyl groups into target molecules during synthetic sequences. The dichlorophenoxy moiety contributes to the compound's lipophilicity and may influence its biological activity, though its primary applications remain within the realm of synthetic chemistry rather than direct biological use.
Physical properties of this compound include specific storage requirements, typically maintained at temperatures between 2-8°C to preserve stability. The compound exhibits limited water solubility due to its organic nature and chlorinated aromatic system, while demonstrating solubility in organic solvents commonly used in synthetic applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉Cl₃O₂ | |
| Molecular Weight | 267.54 g/mol | |
| CAS Number | 1160257-84-0 | |
| Storage Temperature | 2-8°C | |
| Purity | 95-96% |
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c1-10(2,9(13)14)15-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJDJVWUDNMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675492 | |
| Record name | 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-84-0 | |
| Record name | 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Reactions
- Starting Materials: 2,5-dichlorophenol and 2-methyl-2-chloropropanoic acid or its derivatives.
- Key Reaction: Nucleophilic substitution (etherification) between 2,5-dichlorophenol and a suitable halogenated acid derivative to form the phenoxy acid.
Reported Methodologies
- A common approach involves reacting 2,5-dichlorophenol with 2-methyl-2-chloropropanoic acid under basic conditions to yield 2,5-dichlorophenoxy-2-methylpropanoic acid.
- The acid is purified by crystallization or extraction.
Conversion of Acid to Acyl Chloride
Chlorinating Agents
- Thionyl chloride (SOCl2): Most widely used due to high efficiency and ease of removal of by-products (SO2 and HCl gases).
- Oxalyl chloride ((COCl)2): Alternative reagent, often used with catalytic DMF to enhance reactivity.
- Phosphorus pentachloride (PCl5): Less common due to harsher conditions and by-product handling.
Reaction Conditions
- Solvent: Anhydrous solvents such as dichloromethane or chloroform are preferred to prevent hydrolysis.
- Temperature: Typically reflux or room temperature depending on reagent and scale.
- Time: 1-4 hours depending on reagent and scale.
Example Procedure
- Dissolve 2,5-dichlorophenoxy-2-methylpropanoic acid in anhydrous dichloromethane.
- Add excess thionyl chloride dropwise under nitrogen atmosphere.
- Stir at reflux temperature for 2-3 hours.
- Remove excess thionyl chloride and volatile by-products under reduced pressure.
- Purify the crude acyl chloride by distillation or recrystallization if needed.
Detailed Research Findings and Data
Friedel-Crafts Acylation Route for Related Intermediates
- The preparation of 2,5-dichloroacetophenone via Friedel-Crafts acylation of p-dichlorobenzene with acetyl chloride catalyzed by aluminum chloride is well documented.
- This intermediate can be converted to 2,5-dichlorophenol via Baeyer-Villiger oxidation and hydrolysis, which is a key precursor for phenoxy acid synthesis.
Baeyer-Villiger Oxidation and Hydrolysis
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts acylation | p-Dichlorobenzene, Acetyl chloride, AlCl3, 90-120°C | ~95 | High purity 2,5-dichloroacetophenone |
| Baeyer-Villiger Oxidation | 2,5-dichloroacetophenone, Peracetic acid, trifluoromethanesulfonic acid scandium catalyst, 1-8h, room temp | 90-93 | Formation of 2,5-dichlorophenyl acetate |
| Hydrolysis | Sodium hydroxide, reflux 5-8h | 87-88 | 2,5-dichlorophenol obtained |
Acyl Chloride Formation
- Conversion of the acid to acyl chloride is typically performed with thionyl chloride under anhydrous conditions.
- The reaction proceeds with high yield (>90%) and purity (>98% by GC).
Comparative Table of Preparation Steps
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | p-Dichlorobenzene, Acetyl chloride, AlCl3 | 90-120°C, 5-7h | 95 | Key intermediate 2,5-dichloroacetophenone |
| 2 | Baeyer-Villiger Oxidation | Peracetic acid, trifluoromethanesulfonic acid scandium | RT, 4-6h | 90-93 | Converts ketone to ester |
| 3 | Hydrolysis | NaOH, reflux | 5-8h | 87-88 | Produces 2,5-dichlorophenol |
| 4 | Etherification | 2,5-dichlorophenol, 2-methyl-2-chloropropanoic acid, base | Mild heating, solvent | 80-90 | Forms 2,5-dichlorophenoxy-2-methylpropanoic acid |
| 5 | Acyl chloride formation | Thionyl chloride | Reflux, anhydrous | >90 | Final product this compound |
Notes on Industrial and Environmental Aspects
- The described synthetic route minimizes hazardous waste generation by optimizing reaction conditions and using recyclable catalysts (e.g., trifluoromethanesulfonic acid scandium).
- Use of mild reaction temperatures and selective oxidants enhances safety and environmental compliance.
- The overall process is suitable for scale-up due to high yields and relatively straightforward purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dichlorophenoxyacetic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
2,5-Dichlorophenoxyacetic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction reactions.
Scientific Research Applications
2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the propanoyl chloride group, which is highly electrophilic. The compound can modify proteins and enzymes by acylating amino acid residues, thereby altering their function and activity .
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to three structurally related acyl chlorides (Table 1):
Table 1: Structural Comparison of Acyl Chlorides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenoxy/Benzoyl | Core Structure |
|---|---|---|---|---|---|
| 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | 1160257-84-0 | C₁₀H₉Cl₃O₂ | 267.54 | 2,5-dichloro (phenoxy) | Propanoyl chloride |
| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | 5542-60-9 | C₁₀H₁₀Cl₂O₂ | 233.10 | 4-chloro (phenoxy) | Propanoyl chloride |
| 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | 116762-24-4 | C₁₁H₁₃ClO₂ | 212.68 | 4-methyl (phenoxy) | Propanoyl chloride |
| 2,4-Dichlorobenzoyl chloride | 89-75-8 | C₇H₃Cl₃O | 209.46 | 2,4-dichloro (benzoyl) | Benzoyl chloride |
Key Observations :
Substituent Effects: The 2,5-dichlorophenoxy group in the target compound introduces strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon compared to the 4-chlorophenoxy and 4-methylphenoxy analogues .
Reactivity Trends: The benzoyl chloride (2,4-dichlorobenzoyl chloride) lacks the methyl group and phenoxy linker, leading to faster hydrolysis due to reduced steric hindrance and direct conjugation of the aromatic ring with the carbonyl . The 4-methylphenoxy analogue (C₁₁H₁₃ClO₂) has lower molecular weight and electron-donating methyl substituents, likely reducing reactivity compared to chlorinated derivatives .
Physical Properties and Conductivity
While direct data on the target compound’s conductivity is unavailable, studies on structurally similar dichlorophenoxy compounds (e.g., 2-(2,4-dichlorophenoxy)propionic acid derivatives) suggest that chlorine substitution influences solubility and ionic dissociation in polar solvents. For example:
- Dichlorophenoxy groups reduce solubility in water-methanol mixtures compared to non-chlorinated analogues, as observed in conductivity studies of oxadiazole derivatives .
- The 2,5-dichloro substitution may further decrease solubility compared to 2,4-dichloro isomers due to altered dipole moments and crystal packing .
Commercial and Industrial Relevance
- Supplier Availability: The target compound has 9 suppliers listed, indicating broader industrial use compared to analogues like 2-(2,5-Dichlorophenoxy)propanoyl chloride (3 suppliers) .
- Applications: Its utility in synthesizing herbicides, pharmaceuticals, and polymers is inferred from the prevalence of dichlorophenoxy motifs in agrochemicals (e.g., 2,4-D derivatives) .
Biological Activity
2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride, often referred to in scientific literature by its chemical name or CAS number (1160257-84-0), is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a dichlorophenoxy group attached to a 2-methylpropanoyl chloride moiety. This structure suggests potential interactions with biological targets due to the presence of both electron-withdrawing and electron-donating groups, which can influence its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorine substituents on the phenoxy group can enhance lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets.
Biological Activity Overview
Research highlights several key areas of biological activity for this compound:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, particularly against certain bacterial strains. Its structural analogs have shown similar effects, suggesting a potential mechanism involving disruption of bacterial cell membranes.
- Cytotoxic Effects : There is evidence suggesting that this compound may possess cytotoxic effects against various cancer cell lines. This aligns with findings from related compounds that demonstrate selective inhibition of cancer cell proliferation while sparing normal cells.
- Neuroprotective Properties : Some derivatives in the same chemical family have been studied for their neuroprotective effects, particularly in models of neurodegeneration. The inhibition of neuronal nitric oxide synthase (nNOS) has been observed in similar compounds, indicating a potential pathway for neuroprotection.
Comparative Analysis
To contextualize the biological activity of this compound, a comparative analysis with related compounds can be useful. Below is a summary table:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenoxy)-2-methylpropanoyl chloride | Similar structure; different halogen | Antimicrobial and cytotoxic effects |
| 2-(4-Bromophenoxy)-2-methylpropanoyl chloride | Bromine substituent | Enhanced neuroprotective properties |
| 3-(Trifluoromethylphenoxy)-2-methylpropanoyl | Trifluoromethyl group | Increased potency against specific cancer lines |
Case Studies
- Anticancer Activity : A study examined the cytotoxicity of various chlorinated phenoxy compounds against human cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity at micromolar concentrations, suggesting potential for further development as anticancer agents.
- Neuroprotection : Research on pyrrolidine derivatives has shown that modifications can lead to enhanced selectivity for nNOS inhibition. Compounds structurally related to this compound demonstrated promising results in protecting neuronal cells from oxidative stress.
Q & A
Q. What are the recommended synthesis routes for 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of 2,5-dichlorophenol with 2-methylpropanoyl chloride derivatives. Optimization requires controlling stoichiometry, temperature (ideally 0–5°C to minimize side reactions), and inert atmospheres (argon/nitrogen). Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, narrowing experimental parameters . Gas chromatography (GC) with >97.0% purity thresholds is recommended for monitoring progress .
Q. What safety protocols should be prioritized during handling and storage?
- Methodological Answer :
- Use engineering controls (e.g., fume hoods) to maintain airborne concentrations below exposure limits .
- Implement mandatory PPE (gloves, goggles) and emergency showers/eye wash stations .
- Store in labeled, airtight containers under dry, inert conditions to prevent hydrolysis. Contaminated clothing must be decontaminated on-site; avoid taking it home .
Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?
- Methodological Answer :
- GC-MS : Detects volatile impurities and quantifies purity (>97% GC threshold) .
- NMR Spectroscopy : Identifies structural anomalies (e.g., residual solvents, chlorinated byproducts).
- Titration : Measures active chloride content to confirm acyl chloride functionality.
Advanced Research Questions
Q. How can contradictions in spectral or reactivity data be systematically resolved?
- Methodological Answer :
- Hypothesis Testing : Use computational tools (e.g., density functional theory) to model expected spectral peaks or reaction pathways. Compare with experimental data to identify discrepancies .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) causing data inconsistencies .
- Cross-Validation : Replicate experiments under controlled conditions with independent labs to rule out instrumentation errors .
Q. What strategies are effective for optimizing reaction yields in large-scale syntheses while minimizing exothermic risks?
- Methodological Answer :
- Reactor Design : Use jacketed reactors with precise temperature control and inline monitoring (e.g., FTIR for real-time intermediate tracking) .
- Kinetic Modeling : Predict thermal runaway scenarios using Arrhenius parameters derived from differential scanning calorimetry (DSC) .
- DoE Optimization : Statistically map variables (e.g., cooling rate, stirring efficiency) to identify safe, high-yield operating windows .
Q. How can membrane or separation technologies improve purification of this compound from complex mixtures?
- Methodological Answer :
- Nanofiltration : Employ solvent-resistant membranes to separate acyl chloride derivatives based on molecular weight cutoffs .
- Liquid-Liquid Extraction : Optimize phase partitioning using chlorinated solvents (e.g., dichloromethane) to isolate the target compound from phenolic byproducts .
- Crystallization : Screen anti-solvents (e.g., hexane) to induce selective crystallization, validated by X-ray diffraction for polymorph control .
Q. What methodologies are recommended for assessing environmental persistence and toxicity of degradation products?
- Methodological Answer :
- Hydrolysis Studies : Simulate aqueous degradation under varying pH/temperature conditions, followed by LC-MS to identify chlorophenoxy intermediates .
- Ecotoxicological Assays : Use Daphnia magna or algal models to quantify acute toxicity of degradation byproducts .
- Computational QSAR Models : Predict bioaccumulation potential and persistence using fragment-based descriptors .
Q. How can researchers ensure reproducibility in kinetic studies of this compound’s reactivity?
- Methodological Answer :
- Standardized Protocols : Document all variables (e.g., humidity, solvent batch) using electronic lab notebooks .
- Collaborative Validation : Share datasets via open-access platforms for cross-lab verification.
- In Silico Reproducibility : Use ICReDD’s feedback loop, where experimental data refine computational models to predict replicable conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
